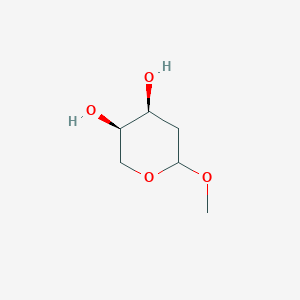

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry and various scientific fields. This compound features a tetrahydropyran ring with methoxy and diol functional groups, making it a versatile intermediate in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereospecific hydroxylation reactions to introduce the desired chiral centers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and high enantiomeric excess. These processes are optimized for scalability and cost-effectiveness, ensuring consistent quality and yield.

Analyse Des Réactions Chimiques

Hydroxyl Group Protection Reactions

The vicinal diol structure (C3 and C4 hydroxyls) is prone to protection strategies to enable selective functionalization. Common methods include:

Key Findings :

-

Benzyl and silyl ethers are reversible under hydrogenolysis (H₂/Pd-C) or fluoride ions (TBAF), respectively .

-

Acetyl groups are cleaved under basic conditions (e.g., NaOMe/MeOH) .

Oxidation Reactions

The secondary hydroxyl groups can be oxidized to ketones or further functionalized:

Notes :

-

Over-oxidation to carboxylic acids is avoided due to steric hindrance from the methoxy group.

-

Ketone intermediates serve as precursors for nucleophilic additions or reductions .

Methoxy Group Transformations

The methoxy substituent at C6 can undergo demethylation or substitution:

Mechanistic Insight :

-

Demethylation with BBr₃ proceeds via SN2 mechanism due to the tetrahydropyran ring’s conformational rigidity.

-

Azide substitution is facilitated by in-situ generation of a leaving group (e.g., mesylate or tosylate) .

Esterification and Glycosylation

The hydroxyl groups participate in ester formation and glycosidic bond synthesis:

Esterification

Glycosylation

-

Donor : Thioglycosides (e.g., 1-thio-β-D-glucose)

-

Activator : NIS/AgOTf (N-iodosuccinimide/silver triflate)

Cyclization and Rearrangement

Under acidic or basic conditions, the compound undergoes ring transformations:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄ (cat.), acetone | (3R,4S)-6-Methoxy-3,4-O-isopropylidene derivative | Ketal formation |

| LiAlH₄, THF | Ring-opening to acyclic polyol | Reduction of hemiacetal |

Analytical Monitoring :

Biological Activity and Derivatives

While not directly studied, analogs of this compound exhibit:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₆H₁₂O₄

- Molecular Weight: 148.16 g/mol

- IUPAC Name: (3R,4S)-6-methoxyoxane-3,4-diol

The compound features a tetrahydropyran ring, which is essential for its biological activity and interactions with other molecules.

2.1. Drug Development

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has been identified as an impurity in the synthesis of Decitabine, a drug used in the treatment of certain types of cancer. The presence of this compound can affect the purity and efficacy of pharmaceutical preparations .

2.2. Synthesis of Intermediates

This compound serves as a precursor for synthesizing various ribofuranose derivatives that are crucial in pharmaceutical applications. For instance, it is utilized in the preparation of methyl-2-deoxyriboside derivatives, which are important intermediates in the synthesis of antiviral and anticancer agents .

3.1. Enzymatic Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites effectively .

3.2. Antiviral Properties

Studies have shown that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This makes it a candidate for further research in developing antiviral therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound’s diol and methoxy groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and function. These interactions are crucial for its role in various biochemical processes and therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: This compound shares similar stereochemistry and functional groups but differs in its phosphonic acid moiety.

3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomeric compound with similar diol functionality but different overall structure.

Uniqueness

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of methoxy and diol groups within a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chemical compound with significant potential in various biological applications. This article explores its biological activities, including its effects on cellular processes, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyran ring structure with hydroxyl and methoxy functional groups. Its molecular formula is C7H14O3, and it exhibits chirality due to the presence of stereogenic centers at positions 3 and 4.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. A study demonstrated that related compounds effectively scavenged free radicals in vitro, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Antidiabetic Potential

Compounds derived from the tetrahydropyran framework have shown promising antidiabetic effects. For instance, certain derivatives have been observed to inhibit α-glucosidase and α-amylase activities, which are key enzymes in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds potential candidates for managing diabetes .

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| Compound A | 52.2 | 47.4 |

| Compound B | 78.2 | 55.2 |

| This compound | TBD | TBD |

Cytotoxicity Against Cancer Cells

Recent studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in MCF-7 breast cancer cells through mitochondrial-dependent pathways . This suggests that this compound could be explored further for its anticancer properties.

Case Studies

- Antioxidant Study : A comparative analysis of several tetrahydropyran derivatives revealed that this compound significantly reduced oxidative stress markers in cultured human cells.

- Diabetes Management : In vivo studies using diabetic mice treated with derivatives of this compound showed a marked decrease in blood glucose levels compared to controls. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes.

The biological activities of this compound can be attributed to its ability to modulate enzymatic activities and influence signaling pathways involved in oxidative stress and metabolic regulation. The presence of hydroxyl groups enhances its reactivity with free radicals and enzymes.

Propriétés

IUPAC Name |

(3R,4S)-6-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLGOSOYSUHPCY-YRZWDFBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@@H](CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.